molecular formula C18H24O3S B11951475 1-Adamantylmethyl 4-methylbenzenesulfonate

1-Adamantylmethyl 4-methylbenzenesulfonate

Cat. No.: B11951475
M. Wt: 320.4 g/mol
InChI Key: SNDZRLLCQXBCQD-UHFFFAOYSA-N
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Description

1-Adamantylmethyl 4-methylbenzenesulfonate is a compound that combines the adamantyl group, known for its rigid and bulky structure, with the 4-methylbenzenesulfonate group, which is often used in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Adamantylmethyl 4-methylbenzenesulfonate typically involves the reaction of 1-adamantylmethyl chloride with 4-methylbenzenesulfonic acid in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Adamantylmethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, typically under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using catalysts like palladium on carbon is common.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of adamantyl derivatives, while oxidation can produce adamantyl ketones or alcohols .

Scientific Research Applications

1-Adamantylmethyl 4-methylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Adamantylmethyl 4-methylbenzenesulfonate involves its interaction with molecular targets through its bulky adamantyl group. This group can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The sulfonate group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Uniqueness: 1-Adamantylmethyl 4-methylbenzenesulfonate is unique due to the combination of the rigid adamantyl structure with the reactive sulfonate group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-adamantylmethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3S/c1-13-2-4-17(5-3-13)22(19,20)21-12-18-9-14-6-15(10-18)8-16(7-14)11-18/h2-5,14-16H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDZRLLCQXBCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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